molecular formula C10H9ClN2 B1459850 1-Chloro-N-methylisoquinolin-6-amine CAS No. 1374652-44-4

1-Chloro-N-methylisoquinolin-6-amine

Cat. No.: B1459850
CAS No.: 1374652-44-4
M. Wt: 192.64 g/mol
InChI Key: GVZKRUXESLXUTN-UHFFFAOYSA-N
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Description

1-Chloro-N-methylisoquinolin-6-amine is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H9ClN2, and it has a molecular weight of 192.64 g/mol .

Preparation Methods

The synthesis of 1-Chloro-N-methylisoquinolin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline with chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position. The methylation of the resulting intermediate can be carried out using methylating agents such as methyl iodide or dimethyl sulfate . Industrial production methods often employ green and sustainable chemistry approaches, including microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

1-Chloro-N-methylisoquinolin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-azido-N-methylisoquinolin-6-amine, while oxidation with hydrogen peroxide can produce this compound N-oxide .

Scientific Research Applications

1-Chloro-N-methylisoquinolin-6-amine is utilized in various scientific research fields due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocycles.

    Biology: The compound is used in the study of molecular interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific molecular pathways.

    Industry: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Chloro-N-methylisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites .

Comparison with Similar Compounds

1-Chloro-N-methylisoquinolin-6-amine can be compared with other similar compounds, such as:

    1-Chloro-4-methylisoquinolin-6-amine: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.

    1-Chloro-N-ethylisoquinolin-6-amine: The ethyl group in place of the methyl group can result in different reactivity and applications.

    1-Bromo-N-methylisoquinolin-6-amine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for various applications in research and industry.

Properties

IUPAC Name

1-chloro-N-methylisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-12-8-2-3-9-7(6-8)4-5-13-10(9)11/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZKRUXESLXUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281922
Record name 6-Isoquinolinamine, 1-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-44-4
Record name 6-Isoquinolinamine, 1-chloro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isoquinolinamine, 1-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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